molecular formula C16H27N5 B8665687 N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine CAS No. 157014-19-2

N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No.: B8665687
CAS No.: 157014-19-2
M. Wt: 289.42 g/mol
InChI Key: NWOWSSSKNVNXCV-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine is a complex organic compound featuring a pyrimidine core substituted with pyrrolidine rings and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactionsThe tert-butyl group is often introduced via alkylation reactions using tert-butyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrimidine compounds .

Scientific Research Applications

N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine core and pyrrolidine rings allow it to bind to active sites, modulating the activity of the target proteins. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Properties

CAS No.

157014-19-2

Molecular Formula

C16H27N5

Molecular Weight

289.42 g/mol

IUPAC Name

N-tert-butyl-2,6-dipyrrolidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C16H27N5/c1-16(2,3)19-13-12-14(20-8-4-5-9-20)18-15(17-13)21-10-6-7-11-21/h12H,4-11H2,1-3H3,(H,17,18,19)

InChI Key

NWOWSSSKNVNXCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC(=NC(=N1)N2CCCC2)N3CCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 21.7 g of t-butylamine in 100 mL of tetrahydrofuran is cooled to about -40° and treated over about 15 min with 170 mL of 1.6M n-butyllithium in hexane. The mixture is warmed to 0° for 2 hr, then recooled to -40° and treated over 30 min with a mixture of 25 g of 4-chloro-2, 6-di-1-pyrrolidinylpyrimidine and 50 mL of tetrahydrofuran. The mixture is allowed to warm to 20°-25° and is stirred for 16-18 hr. Water (50 mL) is then added and the mixture is concentrated under reduced pressure. The residue is partitioned between methylene chloride and aqueous 10% sodium bicarbonate. The organic phase is washed with saline, dried over anhydrous sodium sulfate and concentrated. Chromatography (silica gel, 5% ethyl acetate/hexane) gives the title compound, NMR (CDCl3) 4.78, 4.25, 3.53-3.49, 3.40, 1.93-1.86 and 1.41 6.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

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